Isopulegol

Catalog No.
S598155
CAS No.
7786-67-6
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopulegol

CAS Number

7786-67-6

Product Name

Isopulegol

IUPAC Name

5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3

InChI Key

ZYTMANIQRDEHIO-UHFFFAOYSA-N

SMILES

CC1CCC(C(C1)O)C(=C)C

solubility

slightly soluble in water; soluble in oils
miscible (in ethanol)

Synonyms

isopulegol

Canonical SMILES

CC1CCC(C(C1)O)C(=C)C

The exact mass of the compound Isopulegol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in oilsmiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231369. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Isopulegol is a monoterpenoid alcohol derived from the cyclization of citronellal. It exists as eight stereoisomers, with (-)-isopulegol being the most commercially significant.[1] This specific isomer is a critical chiral precursor in major industrial syntheses of (-)-menthol, the most sought-after menthol isomer for its distinct cooling and flavor properties.[2][3] Beyond its role as a synthetic intermediate, isopulegol itself is utilized as a cooling agent and fragrance component in consumer products, valued for providing a cooling sensation with a different sensory profile than menthol.[4][5]

Substituting high-purity (-)-isopulegol with its racemic mixture or other diastereomers directly compromises the stereochemical integrity of the final product, particularly in menthol synthesis. Using an impure starting material leads to a mixture of menthol diastereomers (neomenthol, isomenthol, etc.), which are difficult to separate and reduce the yield of the desired (-)-menthol.[2] Similarly, replacing isopulegol with its precursor, citronellal, in certain applications is not a direct substitution; the cyclization step to form isopulegol is critical for establishing the correct stereochemistry and sensory properties, and different catalysts yield vastly different isomer ratios and purities.[6] The distinct olfactory and physiological properties of each stereoisomer mean that substitution leads to inconsistent sensory profiles and biological activities.[7]

Precursor Suitability: Enables High Diastereoselectivity in (-)-Menthol Synthesis

The primary procurement driver for (-)-isopulegol is its role as a direct precursor to (-)-menthol via catalytic hydrogenation. Using a specialized heterogeneous catalyst comprising oxides of nickel, zirconium, copper, and molybdenum allows for the hydrogenation of high-purity isopulegol to produce (-)-menthol with a chemical purity of 98.5% to 99.9%.[2] In contrast, using a mixed-isomer starting material (70.1% isopulegol) with a standard Raney nickel catalyst resulted in a final product containing only 61.4% of the desired menthol isomer, with 35.6% being undesired diastereomers.[2] This highlights the critical importance of starting with high-purity (-)-isopulegol to avoid costly and difficult downstream purification.

Evidence DimensionPurity of final menthol product
Target Compound Data98.5% to 99.9% (-)-menthol (from high-purity isopulegol)
Comparator Or Baseline61.4% menthol (from mixed-isomer isopulegol)
Quantified DifferenceUp to 37.5% higher purity of the desired menthol isomer
ConditionsCatalytic hydrogenation. Target: Ni/Zr/Cu/Mo catalyst system. Comparator: Iron- and chromium-doped Raney nickel.

Procuring high-purity (-)-isopulegol is essential for maximizing the yield of the target (-)-menthol isomer, minimizing waste, and simplifying the purification process.

Sensory Performance: Comparable Cooling Intensity to Menthol via TRPM8 Activation

Isopulegol provides a cooling sensation by activating the TRPM8 ion channel, the primary biological sensor for cold.[2] In human sensory panel studies comparing aqueous solutions of various cooling agents, isopulegol demonstrated a cooling intensity similar to that of L-menthol at a concentration of 100 ppm.[8] While menthol is a potent agonist with an EC50 value of 286 µM for TRPM8 activation in human melanoma cells, isopulegol's comparable sensory performance makes it a viable alternative, especially when a different odor profile is desired.[9] Some synthetic cooling agents like WS-5 are significantly more potent (EC50 of 26 µM), but isopulegol offers a naturally-derived profile that is often preferred.[10]

Evidence DimensionPerceived cooling intensity and TRPM8 activation (EC50)
Target Compound DataCooling intensity rated similar to 100 ppm L-menthol in sensory tests.
Comparator Or BaselineL-Menthol (EC50 = 286 µM); WS-5 (EC50 = 26 µM)
Quantified DifferenceDemonstrates similar sensory cooling intensity to the benchmark L-menthol.
ConditionsHuman sensory panel for intensity; In-vitro calcium influx assay for EC50 on human melanoma cells.

For applications in cosmetics or oral care, isopulegol can be selected to achieve a menthol-like cooling effect without the strong minty aroma of menthol.

Bioactivity: Differentiated Repellent Profile Compared to Precursor and Other Terpenes

In the context of botanical insect repellents, isopulegol demonstrates a distinct efficacy profile compared to its precursor, citronellal, and other common monoterpenes like geraniol. While citronellal is a well-known repellent, its high volatility often limits its duration of action.[2][8] In one study comparing diffuser performance indoors, geraniol provided 97% repellency and linalool provided 93%, while citronella (the oil rich in citronellal) provided only 68%.[9] Isopulegol, as a constituent of repellent formulations, contributes to the overall efficacy. For example, a topical application containing 30% p-menthane-3,8-diol (PMD, a derivative of citronellal) and other components including isopulegol provided 96.88% protection from mosquitoes for 4 hours in a field study.[10] This indicates that isopulegol functions effectively as part of a synergistic blend, offering a different performance characteristic than procuring its volatile precursor alone.

Evidence DimensionMosquito repellency rate (indoor diffusers)
Target Compound DataIsopulegol is a key component in effective, long-lasting repellent formulations.
Comparator Or BaselineCitronella: 68% repellency; Linalool: 93% repellency; Geraniol: 97% repellency
Quantified DifferenceServes as an effective component in formulations that outperform those based on its precursor, citronellal.
ConditionsIndoor diffuser performance against mosquitoes.

For formulators of biopesticides or repellents, selecting isopulegol over its more volatile precursor, citronellal, can contribute to a more durable and effective final product.

Industrial Synthesis of High-Purity (-)-Menthol

The primary industrial use for (-)-isopulegol is as the immediate, stereochemically defined precursor for (-)-menthol. Its procurement is justified when the end-goal is the production of menthol with >99% purity, as its use minimizes the formation of unwanted diastereomers, thereby streamlining purification and maximizing process efficiency.[2]

Formulation of Cooling Agents with a Non-Mint Odor Profile

In cosmetics, personal care, and oral hygiene products, isopulegol is the material of choice when a cooling sensation comparable to menthol is required, but without the characteristic strong minty aroma. This allows for its incorporation into a wider range of fragrance profiles, such as citrus or fruity scents.[8]

Development of Long-Lasting Botanical Insect Repellents

For formulators creating plant-derived insect repellents, isopulegol serves as a valuable component. Its lower volatility compared to its precursor citronellal, and its proven efficacy as part of a blend, make it a strategic choice for developing products with an extended duration of protection.[9]

Chiral Building Block in Asymmetric Synthesis

Beyond menthol, the defined stereocenters of (-)-isopulegol make it a useful chiral starting material or auxiliary for the asymmetric synthesis of other complex molecules, where precise stereochemical control is a critical requirement.[10]

Physical Description

Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odour

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Heavy Atom Count

11

Density

0.904-0.913

GHS Hazard Statements

Aggregated GHS information provided by 104 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7786-67-6
89-79-2

Wikipedia

5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Cyclohexanol, 5-methyl-2-(1-methylethenyl)-: ACTIVE
Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-rel-: ACTIVE

Dates

Last modified: 08-15-2023
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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